molecular formula CClNO B14460533 Chlorooxazirene CAS No. 67249-93-8

Chlorooxazirene

Cat. No.: B14460533
CAS No.: 67249-93-8
M. Wt: 77.47 g/mol
InChI Key: SUWCLWJWVQMKBN-UHFFFAOYSA-N
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Description

However, based on structural and naming conventions, it may refer to a chlorinated heterocyclic compound containing an oxaziridine or oxazine backbone. Such compounds often exhibit diverse pharmacological and chemical properties. For the purpose of this analysis, we will focus on Chlorzoxazone (CAS 95-25-0), a well-documented chlorinated compound with a benzoxazolinone structure, as a proxy for comparison due to its structural and functional relevance .

Properties

CAS No.

67249-93-8

Molecular Formula

CClNO

Molecular Weight

77.47 g/mol

IUPAC Name

3-chlorooxazirene

InChI

InChI=1S/CClNO/c2-1-3-4-1

InChI Key

SUWCLWJWVQMKBN-UHFFFAOYSA-N

Canonical SMILES

C1(=NO1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorooxazirene can be synthesized through several methods. One common approach involves the reaction of oxazirene with chlorine gas under controlled conditions. Another method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a base. The reaction typically requires low temperatures and an inert atmosphere to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

Chlorooxazirene undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form chlorooxazone.

    Reduction: It can be reduced to form chlorooxazolidine.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Chlorooxazone

    Reduction: Chlorooxazolidine

    Substitution: Various substituted oxazirenes depending on the nucleophile used.

Scientific Research Applications

Chlorooxazirene has several applications in scientific research:

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound compounds in drug development, particularly for their ability to interact with biological targets.

    Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of chlorooxazirene involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it highly reactive towards nucleophiles, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Chlorzoxazone with structurally or functionally related chlorinated compounds:

Property Chlorzoxazone Chlorothiazide Chlorpromazine HCl
Molecular Formula C₇H₄ClNO₂ C₇H₆ClN₃O₄S₂ C₁₇H₁₉ClN₂S·HCl
Molecular Weight (g/mol) 169.56 295.72 355.33
CAS Number 95-25-0 58-94-6 69-09-0
Appearance White crystalline powder White to off-white powder White or slightly yellow powder
Solubility Soluble in ethanol, chloroform Sparingly soluble in water Soluble in water, ethanol
pKa ~7.4 ~6.8 (sulfonamide group) ~9.3 (tertiary amine)
Key Functional Groups Benzoxazolinone, Cl substituent Benzothiadiazine, sulfonamide Phenothiazine, Cl substituent
Primary Use Muscle relaxant Diuretic Antipsychotic
Analytical Methods HPLC, UV, IR, NMR HPLC, GC, UV HPLC, TLC, potentiometry

Pharmacological and Functional Differences

  • Chlorzoxazone : Acts centrally to relieve muscle spasms by inhibiting polysynaptic reflexes. Its metabolism involves hydroxylation and glucuronidation, with a plasma half-life of ~1.1 hours .
  • Chlorothiazide : A thiazide diuretic inhibiting sodium reabsorption in the distal convoluted tubule. It is used for hypertension and edema, with a half-life of ~1.5 hours .
  • Chlorpromazine HCl : A first-generation antipsychotic blocking dopamine D2 receptors. It also exhibits antihistaminic and antiadrenergic effects, with a half-life of ~30 hours .

Stability and Degradation

  • Chlorzoxazone: Stable under dry conditions but hydrolyzes in acidic or alkaline environments, forming 2-amino-4-chlorophenol as a degradation product .
  • Chlorothiazide : Sensitive to light and moisture, degrading into sulfonic acid derivatives under oxidative conditions .
  • Chlorpromazine HCl : Prone to oxidation, forming sulfoxide derivatives; requires protection from light .

Toxicological Profiles

  • Chlorzoxazone : Low acute toxicity (LD₅₀ in rats: 763 mg/kg), but hepatotoxicity reported in overdose cases .
  • Chlorothiazide : Moderate toxicity (LD₅₀ in mice: 800 mg/kg), with risks of hypokalemia and hyponatremia .
  • Chlorpromazine HCl : Higher toxicity (LD₅₀ in rats: 62 mg/kg), with side effects including extrapyramidal symptoms and cardiac arrhythmias .

Key Research Findings

Chlorzoxazone vs. Chlorpromazine: While both contain aromatic chlorine, Chlorzoxazone’s benzoxazolinone ring confers selectivity for muscle relaxant activity, unlike Chlorpromazine’s phenothiazine-mediated CNS effects .

Chlorzoxazone vs. Chlorothiazide : The absence of a sulfonamide group in Chlorzoxazone eliminates diuretic activity, highlighting the role of functional groups in pharmacological targeting .

Degradation Pathways : Chlorzoxazone’s stability under physiological pH makes it suitable for oral administration, whereas Chlorothiazide’s sensitivity necessitates formulation adjustments .

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